molecular formula C18H12Cl3N3O2S B2675338 2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 338393-58-1

2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No.: B2675338
CAS No.: 338393-58-1
M. Wt: 440.72
InChI Key: NMSKVYPYXLOIDB-LIMNOBDPSA-N
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Description

2,4-Dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide is a structurally complex carbohydrazide derivative characterized by:

  • A 2,4-dichlorobenzene core linked to a hydrazide group.
  • An (E)-configured imine (CH=N) bridge connecting to a substituted phenyl ring.
  • A methoxy group at the para position of the phenyl ring, further bonded to a 2-chloro-1,3-thiazole moiety.

This compound belongs to the class of Schiff base derivatives, which are known for diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2S/c19-12-3-6-15(16(20)7-12)17(25)24-23-8-11-1-4-13(5-2-11)26-10-14-9-22-18(21)27-14/h1-9H,10H2,(H,24,25)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKVYPYXLOIDB-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide, also known as compound CAS 338393-58-1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C18H12Cl3N3O2S
  • Molar Mass : 440.73 g/mol
  • CAS Number : 338393-58-1

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. The compound exhibits promising anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anticancer Activity

In a study conducted using the National Cancer Institute's Developmental Therapeutic Program protocols, the compound was tested against a panel of approximately sixty cancer cell lines. The results indicated that the compound demonstrated selective cytotoxicity with notable effects against leukemia and colon cancer cell lines.

Table 1: Summary of In Vitro Anticancer Activity

Cancer Cell LineIC50 (µM)Sensitivity
K-562 (Leukemia)10Sensitive
HCT-15 (Colon)15Moderate
SK-MEL-5 (Melanoma)20Slightly Sensitive
MCF-7 (Breast)>30Resistant

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying efficacy across different cancer types.

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways in sensitive cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies:

  • Study on Leukemia Cell Lines : A detailed investigation into K-562 leukemia cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analyses. The study reported a marked increase in annexin V-positive cells post-treatment, indicating early apoptotic changes.
  • Colon Cancer Research : Another research effort focused on HCT-15 colon cancer cells demonstrated that the compound not only inhibited cell proliferation but also triggered DNA damage responses. This was corroborated by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.
  • Thiazole Derivatives : The incorporation of thiazole moieties into hydrazone frameworks has been explored extensively due to their enhanced biological activities. The thiazole group in this compound is believed to play a crucial role in its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbohydrazide Derivatives

Compound Name Core Structure Key Substituents Reference
2,4-Dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide (Target) Benzenecarbohydrazide 2,4-Cl₂; (E)-imine; 4-OCH₂(2-Cl-thiazole)
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) Pyrazole-carbohydrazide 4-OCH₃; (E)-imine; 5-CH₃-pyrazole
N’-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide Benzenecarbohydrazide 4-OCH₃; (E)-imine; 4-OH-phenyl
2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide Benzoxazole-carbohydrazide 2-Cl-4-NO₂-phenyl; (E)-imine; 2,6-Cl₂-phenyl

Key Observations :

  • The target compound uniquely integrates a thiazole ring, which is absent in E-MBPC and N’-hydroxybenzylidene derivatives.
  • Compared to E-MBPC, the target’s chloro-thiazole methoxy group may improve membrane permeability due to increased lipophilicity .

Key Observations :

  • For example: Thiadiazole derivatives show potent insecticidal effects (LD₅₀ = 0.8 µg/mL) due to their ability to disrupt acetylcholine esterase . Triazole-thiones demonstrate antibacterial activity via sulfonamide-like inhibition of dihydropteroate synthase . The chloro-thiazole moiety in the target compound may synergize with the hydrazide group to enhance antifungal or insecticidal effects, similar to E-MBPC’s antioxidant profile .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectral Data for Carbohydrazide Derivatives

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (Imine CH=N, ppm) Reference
Target Compound Not reported Not reported
Hydrazinecarbothioamides [4–6] 1663–1682
2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide 1644 8.59 (s, 1H)
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide 1645 8.20 (s, 1H)

Key Observations :

  • The C=O stretch in carbohydrazides typically appears near 1640–1680 cm⁻¹, as seen in benzoxazole and methoxy derivatives . Absence of this peak in triazole-thiones confirms cyclization .
  • The imine proton (CH=N) resonates at δ 8.20–8.59 ppm in ¹H-NMR, consistent with (E)-configuration .

Computational and Docking Studies

  • AutoDock Vina () has been widely used to predict binding affinities of similar compounds. For example: (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide showed a docking score of −9.2 kcal/mol against C. albicans sterol 14α-demethylase, correlating with its antifungal activity . DFT calculations () reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing target binding .

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